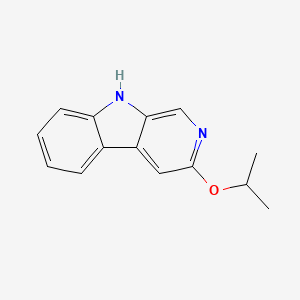

3-Isopropoxy-9H-beta-carboline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-propan-2-yloxy-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C14H14N2O/c1-9(2)17-14-7-11-10-5-3-4-6-12(10)16-13(11)8-15-14/h3-9,16H,1-2H3 |

InChI Key |

AKHQVIZELNFWSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification of 3 Isopropoxy 9h Beta Carboline

Established Synthetic Pathways for the 3-Isopropoxy-9H-beta-Carboline Core Structure

The construction of the fundamental pyrido[3,4-b]indole skeleton is the cornerstone of synthesizing 3-Isopropoxy-9H-beta-carboline. Established methods often involve the assembly of the pyridine (B92270) ring onto a pre-existing indole (B1671886) moiety, typically derived from tryptophan or tryptamine (B22526).

The pyrido[3,4-b]indole system, commonly known as the β-carboline scaffold, is a prevalent motif in numerous natural products and pharmacologically active compounds. rsc.orgmdpi.com Consequently, a variety of synthetic methods have been established for its construction.

Classical and widely utilized methods include the Pictet-Spengler reaction and the Bischler-Napieralski condensation . nih.gov

Pictet-Spengler Reaction : This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. evitachem.comutm.my The initial product is a 1,2,3,4-tetrahydro-β-carboline, which can then be aromatized to the fully unsaturated β-carboline through an oxidation step. utm.mynih.gov

Bischler-Napieralski Reaction : This method uses an N-acylated tryptamine, which is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydro-β-carboline. nih.gov Subsequent oxidation yields the aromatic β-carboline core.

More contemporary modular strategies have also been developed, including multi-component reactions and transition metal-catalyzed cyclizations, which offer greater efficiency and diversity in accessing substituted β-carbolines. nih.gov

Achieving the specific substitution pattern of 3-Isopropoxy-9H-beta-carboline requires precise regiochemical control. A highly effective and regioselective route involves a two-step sequence starting with precursors where the isopropoxy group is already positioned on a pyridine ring. nih.govnih.gov

A key strategy employs a palladium-catalyzed intramolecular Heck-type cyclization. nih.gov The synthesis begins with the formation of an N-(2-chlorophenyl)-6-isopropoxypyridin-3-amine intermediate. This diarylamine is then subjected to an intramolecular C-H arylation. This cyclization selectively forms the bond between the indole nitrogen and the phenyl ring, leading directly to the 3-isopropoxy-substituted β-carboline framework, avoiding the formation of other regioisomers. nih.govresearchgate.net This method has been successfully scaled to produce gram quantities of the target compound. researchgate.net

A patent describes the preparation of 3-isopropoxy-β-carboline from 3-hydroxy-β-carboline, which is reacted with an isopropylating agent in the presence of a base. google.com

The core structure of 3-Isopropoxy-9H-beta-carboline is a planar, aromatic system and thus does not possess any stereocenters. However, stereochemical control is a critical consideration in the synthesis of its hydrogenated precursors, particularly 1,2,3,4-tetrahydro-β-carbolines (THβCs), which feature a chiral center at the C1 position. rsc.org

The synthesis of enantiomerically pure THβCs is of significant interest. rsc.org Several stereoselective approaches have been developed to introduce chirality at the C1 position, including:

Asymmetric Pictet-Spengler Reactions : Utilizing chiral Brønsted acids or thiourea-based organocatalysts to induce enantioselectivity during the cyclization step. grafiati.com

Asymmetric Transfer Hydrogenation (ATH) : This method involves the reduction of a 3,4-dihydro-β-carboline precursor using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, to produce chiral THβCs with high enantiomeric excess. rsc.org

Enzymatic Catalysis : Biocatalytic methods, using enzymes like dehydrogenases, can perform dynamic kinetic resolutions to yield highly enantiopure THβCs. rsc.org

These stereocontrolled methods are vital for producing chiral precursors which can then be aromatized, if necessary, or used in the synthesis of other complex, non-aromatic β-carboline alkaloids.

Advanced Synthetic Strategies and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. In the context of 3-Isopropoxy-9H-beta-carboline, this has led to the application of advanced catalytic systems and green chemistry techniques.

Palladium catalysis has become an indispensable tool in the synthesis of β-carbolines, offering high efficiency and functional group tolerance. acs.orgljmu.ac.uk A robust, two-step route to 3-Isopropoxy-9H-beta-carboline highlights the power of this approach. nih.govnih.gov

Buchwald-Hartwig Amination : The first step involves a palladium-catalyzed cross-coupling reaction between an aniline (B41778) and a halogenated pyridine precursor (e.g., 3-bromo-2-isopropoxypyridine) to form a diarylamine intermediate. Optimization of this reaction has been explored using various palladium catalysts and ligands, such as Xantphos, to achieve high yields. researchgate.net

Intramolecular Heck Reaction : The diarylamine intermediate undergoes a palladium-catalyzed intramolecular cyclization. This step constructs the central ring of the β-carboline system with high regioselectivity. nih.govnih.gov The reaction conditions are crucial, with specific combinations of palladium sources (e.g., Pd(OAc)₂), phosphine (B1218219) ligands (e.g., (t-Bu)₃P·HBF₄), and bases (e.g., K₂CO₃) being essential for high yields. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Starting Material | N-(2-chlorophenyl)-6-isopropoxypyridin-3-amine |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Tri-tert-butylphosphine tetrafluoroborate (B81430) ((t-Bu)₃P·HBF₄) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 120 °C |

| Yield | 53% |

Electrochemical synthesis is emerging as a powerful green chemistry tool, offering a way to perform oxidation or reduction reactions using electricity, thereby reducing the need for chemical reagents. nih.gov While not yet reported for the direct synthesis of aromatic 3-Isopropoxy-9H-beta-carboline, electrochemical methods have been successfully applied to the synthesis of its tetrahydro-β-carboline precursors. acs.orghud.ac.uk

A novel and green method involves a one-pot, two-step electrochemical synthesis of tetrahydro-β-carboline derivatives in deep eutectic solvents (DESs). nih.govacs.org

Reaction Steps : The process typically starts with the reaction of tryptamine and an aldehyde in a DES. acs.org This is followed by an electrochemical cyclization using graphite (B72142) electrodes.

Green Advantages : This approach is highly atom-efficient and avoids hazardous catalysts and solvents. The DES acts as the catalyst, solvent, and in-situ electrolyte. hud.ac.uk The reaction proceeds under mild conditions, reducing energy consumption. nih.govacs.org

These electrochemical strategies provide a sustainable pathway to the core β-carboline scaffold, which could potentially be adapted and further functionalized to produce compounds like 3-Isopropoxy-9H-beta-carboline. rsc.orgnih.gov

Microwave-Assisted and Ultrasonic Methods

Modern synthetic techniques such as microwave irradiation and ultrasonication have been increasingly applied to the synthesis of heterocyclic compounds, including β-carbolines, to enhance reaction rates, improve yields, and promote greener chemical processes.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been utilized in key steps of β-carboline formation. For instance, a microwave-assisted, one-pot protocol for preparing substituted 3,4-dihydro-β-carbolines has been developed, showcasing the efficiency of this technology. nih.gov Another approach involves the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles, which serves as a versatile method for accessing the β-carboline core. mdpi.com This reaction can proceed from 3-nitrovinylindoles in butanolic solutions under microwave irradiation. mdpi.com

A notable application of microwave heating is in the domino intramolecular Heck and Sonogashira coupling reactions for the synthesis of alkyne-substituted dihydrobenzofurans, a strategy that highlights the potential for rapid C-C bond formation under microwave conditions. rsc.org Similarly, a domino palladium-catalyzed intramolecular Heck cyclization followed by phosphorylation has been accelerated by microwave heating, enabling the construction of C-C and C-P bonds in significantly reduced reaction times. researchgate.net While not explicitly reported for 3-Isopropoxy-9H-beta-carboline, these methodologies suggest that an intramolecular Heck cyclization of a suitable precursor, such as N-(2-chlorophenyl)-6-isopropoxypyridin-3-amine, could be significantly optimized using microwave irradiation. nih.govchim.it

A Ru(II)-catalyzed regioselective C-H activation for the hydroxymethylation of β-carbolines has also been successfully performed under microwave irradiation. acs.org This method demonstrates the feasibility of microwave-assisted post-synthetic modification of the β-carboline scaffold. acs.org

Ultrasonic Methods:

Ultrasound-assisted synthesis has also proven effective in the preparation of β-carboline precursors. The Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, has been successfully carried out under ultrasonic irradiation to produce tetrahydro-β-carboline derivatives in high yields and with shorter reaction times compared to conventional methods. conicet.gov.ar This method involves the reaction of tryptamine with various arylaldehydes under trifluoroacetic acid catalysis at room temperature. conicet.gov.ar The application of ultrasound has been shown to be successful even with arylaldehydes bearing electron-donating or electron-attracting substituents that are unreactive under conventional conditions. conicet.gov.ar A one-pot Ugi-azide/Pictet–Spengler process under mild ultrasound-assisted conditions has also been developed for the synthesis of 2-tetrazolylmethyl-2,3,4,9-tetrahydro-1H-β-carbolines. grafiati.com

Derivatization Strategies for 3-Isopropoxy-9H-beta-Carboline Analogues

The exploration of structure-activity relationships (SAR) necessitates the synthesis of a diverse range of analogues. For 3-Isopropoxy-9H-beta-carboline, derivatization can be envisioned at several key positions: the isopropoxy chain, the indolic nitrogen (N-9), and the pyridine and benzene (B151609) rings of the β-carboline core. Furthermore, the integration of this scaffold into hybrid molecules represents a promising avenue for discovering new chemical entities.

Modifications at the Isopropoxy Chain and its Positional Isomers

The synthesis of 3-alkoxy-β-carbolines has been a subject of interest, with various alkoxy groups being introduced at the C-3 position. These modifications are crucial for probing the binding pockets of biological targets.

Modifications at the Isopropoxy Chain:

While direct modifications of the isopropoxy chain of 3-Isopropoxy-9H-beta-carboline are not extensively documented, the synthesis of other 3-alkoxy-β-carbolines provides a template for such derivatizations. For instance, 3-propoxy and 3-tert-butoxy-β-carbolines have been synthesized, indicating that variation in the alkyl portion of the ether linkage is synthetically feasible. nih.gov These syntheses typically involve the use of the corresponding alcohol (e.g., propanol, tert-butanol) in the synthetic sequence. This suggests that longer or more complex alkyl chains, potentially bearing additional functional groups, could be introduced to generate a library of 3-alkoxy analogues.

Positional Isomers:

The synthesis of positional isomers of 3-Isopropoxy-9H-beta-carboline has been reported. A notable example is the synthesis of 3-isopropoxy-5H-pyrido[3,2-b]indole, a δ-carboline isomer, which was obtained as a byproduct during the intramolecular Heck cyclization for the synthesis of 3-Isopropoxy-9H-beta-carboline. nih.gov The synthesis of 6-substituted β-carbolines has also been described, demonstrating that functionalization can be directed to the benzene ring of the β-carboline nucleus. nih.gov

| Compound | Synthetic Method | Reference |

| 3-Propoxy-9H-pyrido[3,4-b]indole | Intramolecular Heck Cyclization | nih.gov |

| 3-tert-Butoxy-9H-pyrido[3,4-b]indole | Intramolecular Heck Cyclization | nih.gov |

| 3-Isopropoxy-5H-pyrido[3,2-b]indole | Intramolecular Heck Cyclization | nih.gov |

| 6-(Benzylamino)-β-carboline | Not specified | nih.gov |

Functionalization of Indolic Nitrogen (N-9)

The indolic nitrogen (N-9) of the β-carboline scaffold is a common site for derivatization, as substituents at this position can significantly influence the molecule's physicochemical properties and biological activity.

A variety of substituents have been introduced at the N-9 position of the β-carboline ring. These include simple alkyl groups, such as methyl and ethyl, as well as more complex moieties. For example, N-9 alkylation of β-carbolines has been achieved using alkyl bromides in the presence of a base like cesium carbonate. mdpi.com The introduction of a propargyl group at N-9 has also been reported, providing a handle for further modifications via "click" chemistry. mdpi.com

More complex side chains, such as those terminating in an amine, have been introduced at N-9. This is typically achieved by alkylating the β-carboline with a protected aminoalkyl bromide, followed by deprotection. mdpi.com The synthesis of N9-heterodimeric β-carbolines has also been explored, where two β-carboline units are linked via their N-9 positions. nih.gov

The Morita–Baylis–Hillman reaction of 3-formyl-9H-β-carbolines has been investigated, and the study also explored the effect of substituents at the N-9 position on the reactivity of the C-3 formyl group. beilstein-journals.org This highlights the interplay between different positions on the β-carboline ring during chemical transformations.

| N-9 Substituent | Reagents and Conditions | Reference |

| Ethyl | Ethyl bromide, Cs2CO3 | mdpi.com |

| Propargyl | Propargyl bromide, NaH | mdpi.com |

| 2-(Boc-amino)ethyl | 2-(Boc-amino)ethyl bromide, Cs2CO3 | mdpi.com |

| Benzyl | Benzyl bromide, base | nih.gov |

Substitutions on the Pyridine and Benzene Rings of the Beta-Carboline Core

Modifying the pyridine and benzene rings of the β-carboline core allows for a fine-tuning of the electronic and steric properties of the molecule.

Pyridine Ring Substitutions:

Substitutions on the pyridine ring, particularly at the C-1 position, are common. The Pictet-Spengler reaction, a primary method for β-carboline synthesis, allows for the introduction of a wide variety of substituents at C-1 by using different aldehydes or their synthetic equivalents. utm.my For instance, 1-substituted β-carbolines can be synthesized from tryptamine and carboxylic acids in polyphosphoric acid. clockss.org The synthesis of 1,3-diaryl-β-carbolines has also been reported, demonstrating that both C-1 and C-3 positions can be functionalized. nih.gov

Benzene Ring Substitutions:

Substitutions on the benzene ring (positions C-5, C-6, C-7, and C-8) are typically achieved by starting with a correspondingly substituted tryptophan or tryptamine derivative. For example, the synthesis of 6-aminosulfonyl-β-carbolines has been described, where the sulfonyl group is introduced on the benzene ring. chim.it The synthesis of 6-substituted β-carbolines that act as benzodiazepine (B76468) receptor antagonists or inverse agonists has also been reported. nih.gov

| Substitution Position | Substituent | Synthetic Approach | Reference |

| C-1 | Phenyl | Pictet-Spengler reaction | utm.my |

| C-1, C-3 | Diaryl | 2-Azaallyl anion chemistry | nih.gov |

| C-6 | Aminosulfonyl | Not specified | chim.it |

| C-6 | Benzylamino | Not specified | nih.gov |

Hybrid Molecule Design Integrating 3-Isopropoxy-9H-beta-Carboline Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The 3-Isopropoxy-9H-beta-carboline scaffold has been envisioned as a key component in the design of such hybrid molecules.

β-Carboline-Isoxazole Hybrids:

A metal-free 1,3-dipolar cycloaddition approach has been developed for the regioselective synthesis of β-carboline-isoxazole hybrids. rsc.orgrsc.org This strategy involves the reaction of β-carboline-containing dipolarophiles with nitrile oxides. rsc.org The synthesis of β-carboline-(C-3) isoxazole (B147169) derivatives via an oxime intermediate has also been reported. researchgate.net These hybrids combine the structural features of both β-carbolines and isoxazoles, two privileged scaffolds in medicinal chemistry. rsc.orgrsc.org

β-Carboline-Triazole Hybrids:

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to synthesize β-carboline-1,2,3-triazole hybrids. mdpi.comnih.gov These hybrids have been designed as potential dual inhibitors for targets relevant to Alzheimer's disease. nih.gov The synthesis involves linking the β-carboline moiety to a triazole ring, often through a flexible linker attached to the N-9 position of the β-carboline. mdpi.com

Other Hybrid Molecules:

A variety of other hybrid molecules incorporating the β-carboline scaffold have been synthesized and evaluated for their biological activities, particularly as anticancer agents. nih.gov These include hybrids with chalcones, pyrazoles, coumarins, and thiazolidinediones. nih.gov The synthesis of these hybrids typically involves coupling the β-carboline core, often functionalized with a reactive handle like an aldehyde or an amine, with the other pharmacophoric unit. nih.gov For example, β-carboline-chalcone hybrids have been prepared through the Claisen-Schmidt condensation of β-carboline aldehydes with aryl ketones. nih.gov

| Hybrid Type | Linkage Strategy | Reference |

| β-Carboline-Isoxazole | 1,3-Dipolar Cycloaddition | rsc.orgrsc.org |

| β-Carboline-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | mdpi.comnih.gov |

| β-Carboline-Chalcone | Claisen-Schmidt Condensation | nih.gov |

| β-Carboline-Coumarin | Pictet–Spengler cyclization followed by oxidation | nih.gov |

Molecular and Cellular Mechanisms of Action of 3 Isopropoxy 9h Beta Carboline

Receptor Binding and Ligand Modulation Studies

The principal mechanism of action for 3-Isopropoxy-9H-beta-carboline involves its interaction with neurotransmitter receptors, particularly the GABA-A receptor complex.

Interactions with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

3-Isopropoxy-9H-beta-carboline is a ligand for the benzodiazepine (B76468) binding site of the GABA-A receptor, which is the primary inhibitory neurotransmitter system in the brain. uj.ac.zanih.gov The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ) that determine its pharmacological properties. uj.ac.za Beta-carbolines as a class are known to interact with high affinity at this site, modulating the receptor's function. nih.gov

Research has identified 3-Isopropoxy-9H-beta-carboline (also referred to as 3-ISOPBC) as a GABA-A α1-preferring antagonist. uj.ac.zanih.gov Its binding affinity is not uniform across all GABA-A receptor subtypes. It displays a marked selectivity for receptors containing the α1 subunit. Specifically, it demonstrates a 7-fold greater selectivity for the α1 subunit compared to the α2 and α3 subunits, and a 30-fold selectivity over the α5 subunit. uj.ac.za

As an allosteric modulator, 3-Isopropoxy-9H-beta-carboline does not directly activate the GABA-A receptor. Instead, it binds to a site distinct from the GABA binding site—the benzodiazepine site—and modifies the receptor's response to GABA. nih.gov Studies indicate that despite its potent binding to α1-containing receptors, it does not possess agonist (positive modulatory) activity. uj.ac.za It functions as an antagonist, blocking or diminishing the effects of other ligands that would normally bind at this site to enhance GABAergic transmission. uj.ac.za

Table 1: GABA-A Receptor Subunit Selectivity of 3-Isopropoxy-9H-beta-Carboline This table illustrates the preferential binding of the compound to the α1 subunit.

| Subunit Comparison | Selectivity Ratio |

|---|---|

| α1 vs. α2 | 7-fold |

| α1 vs. α3 | 7-fold |

| α1 vs. α5 | 30-fold |

The binding site for 3-Isopropoxy-9H-beta-carboline is the benzodiazepine (BDZ) allosteric site on the GABA-A receptor. nih.gov This site is located at the interface between an α and a γ subunit. nih.gov The interaction of beta-carbolines with this site prevents or modulates the conformational changes that are typically induced by benzodiazepine agonists, thereby antagonizing their effects. uj.ac.za The planar, tricyclic structure of the beta-carboline core is a key feature for high-affinity binding to this site. nih.gov

Engagement with Serotonin (B10506) (5-HT) Receptor Subtypes

While the beta-carboline class of compounds has been shown in broad studies to bind with modest affinity to certain serotonin receptors, particularly 5-HT2A subtypes, specific data for 3-Isopropoxy-9H-beta-carboline indicates a lack of significant interaction. uj.ac.zaresearchgate.net In a comprehensive screening against a panel of 43 different receptors, 3-Isopropoxy-9H-beta-carboline did not exhibit binding to the included neurotransmitter receptors, which would encompass various serotonin subtypes. uj.ac.za This suggests a high degree of selectivity for the GABA-A benzodiazepine site over serotonergic pathways.

Exploration of Other Neurotransmitter Receptor Systems (e.g., Imidazoline (B1206853) Receptors)

Similar to the findings for serotonin receptors, 3-Isopropoxy-9H-beta-carboline appears to have a very limited affinity for other neurotransmitter systems. Although some beta-carbolines have been found to bind with high affinity to I2 imidazoline receptors, the broad receptor panel screening for 3-Isopropoxy-9H-beta-carboline showed no significant binding to any of the other 42 receptors tested outside of the GABA-A complex. uj.ac.zaresearchgate.net This reinforces the compound's profile as a selective GABA-A receptor ligand.

Enzymatic Activity Modulation and Inhibition Profiling

The enzymatic profile of 3-Isopropoxy-9H-beta-carboline is primarily understood in the context of the broader beta-carboline class and the specific chemical modifications of this analog. Generally, beta-carboline alkaloids are known to be reversible and competitive inhibitors of monoamine oxidase (MAO), particularly the MAO-A isoform. frontiersin.orgmdpi.com These enzymes are crucial for the metabolism of monoamine neurotransmitters. frontiersin.org

Furthermore, some beta-carbolines have been identified as inhibitors of certain cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, which are involved in the metabolism of a wide range of xenobiotics. nih.gov

However, there is no specific evidence to suggest that 3-Isopropoxy-9H-beta-carboline is a potent inhibitor of these enzymes. In fact, its design incorporates features intended to alter its metabolic stability. The choice to include a branched isopropyl group in its structure was guided by the intent to hinder its metabolism, specifically through beta (omega-1) oxidation. uj.ac.za This suggests that 3-Isopropoxy-9H-beta-carboline was engineered for metabolic resistance rather than for enzymatic inhibition.

Monoamine Oxidase (MAO) Isozyme Inhibition Studies

β-carbolines are recognized as a prominent class of bioactive molecules that exhibit inhibitory activity against monoamine oxidase (MAO). researchgate.net MAOs are crucial enzymes responsible for the oxidative deamination of various neurotransmitters, and their inhibition can have significant therapeutic effects, particularly in the treatment of neurological diseases like depression and anxiety. researchgate.net The β-carboline structure is chemically a tricyclic pyrido-3,4-indole ring, which has been shown to possess effective and specific MAO-A inhibitory activity. researchgate.net

Studies on various β-carboline derivatives have demonstrated their potent, reversible, and competitive inhibition, particularly of the MAO-A isozyme. nih.gov For instance, harmine (B1663883), a well-studied β-carboline, is a potent inhibitor of MAO-A. nih.gov The substitution patterns on the β-carboline ring structure play a critical role in the potency and selectivity of MAO inhibition. Research has shown that substituents such as 1-methyl and 7-methoxy groups can increase the inhibitory potency. nih.gov

While the β-carboline class is known for MAO inhibition, specific inhibitory data (such as IC50 or Ki values) for 3-Isopropoxy-9H-β-carboline against MAO-A and MAO-B is not detailed in the available scientific literature. However, data from related compounds illustrate the typical inhibitory profiles of this chemical family.

Table 1: MAO Inhibition Data for Representative β-Carboline Compounds

| Compound | Target Isozyme | Inhibition Value (IC50/Ki) | Notes |

| Harmine | MAO-A | Ki = 5 nM nih.gov | Potent and selective inhibitor. |

| Harmaline | MAO-A | Ki = 48 nM nih.gov | A dihydro-beta-carboline derivative. |

| 9-Methyl-β-carboline | MAO-A | IC50 = 1 µM nih.gov | Demonstrates inhibitory activity. |

| 9-Methyl-β-carboline | MAO-B | IC50 = 15.5 µM nih.gov | Shows weaker activity against MAO-B. |

DNA Topoisomerase Inhibition Mechanisms

The antitumor activities of β-carboline derivatives have been linked to their ability to inhibit DNA topoisomerases. researchgate.net These enzymes are critical for managing DNA topology during cellular processes like replication and transcription, making them key targets for cancer therapy. nih.gov The mechanism of inhibition by β-carbolines often involves the intercalation of their planar tricyclic ring system into the DNA structure. researchgate.net This interaction can interfere with the enzyme's function, leading to the stabilization of the topoisomerase-DNA cleavable complex, which ultimately results in DNA strand breaks and cell death.

Both DNA topoisomerase I and II have been identified as targets for β-carboline derivatives. researchgate.net The specific mechanism involves the enzyme making a transient break in the DNA strand to relieve supercoiling, a process that is inhibited by the intercalated β-carboline molecule. nih.govnih.gov

Specific studies detailing the interaction between 3-Isopropoxy-9H-β-carboline and DNA topoisomerases are not present in the reviewed literature. The inhibitory activities of other β-carbolines provide insight into the potential action of the compound.

Cyclin-Dependent Kinase (CDK) Inhibition

Certain β-carboline derivatives have been identified as potent and specific inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov The degree of aromaticity of the tricyclic ring and the placement of substituents are important factors for the inhibitory activity. nih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis, highlighting a potential mechanism for the antitumor effects of this compound class. nih.gov For example, studies on 3-amide-β-carboline derivatives have shown they can block the cell cycle by targeting CDK2. nih.gov

While the general class of β-carbolines has been shown to inhibit CDKs, specific research on the CDK inhibitory profile of 3-Isopropoxy-9H-β-carboline has not been reported.

Other Relevant Enzyme Interactions (e.g., Cytochrome P450)

β-carboline alkaloids are known to interact with the cytochrome P450 (CYP) system, a family of enzymes crucial for the metabolism of a vast number of drugs and xenobiotics. nih.govnih.gov These interactions can manifest as either inhibition or induction of CYP enzymes, leading to potential drug-drug interactions. koreascience.kr

Metabolic studies have shown that β-carbolines like norharman and harman (B1672943) are efficiently oxidized by several CYP enzymes, primarily CYP1A2 and CYP1A1, with minor contributions from CYP2D6, CYP2C19, and CYP2E1. nih.gov Furthermore, β-carbolines can act as inhibitors of these enzymes. For instance, harmine, harmol, and harmane have demonstrated noncompetitive inhibition of CYP3A4 and competitive inhibition of CYP2D6. nih.govresearchgate.net

Detailed studies on the metabolism and inhibitory potential of 3-Isopropoxy-9H-β-carboline by cytochrome P450 enzymes are not available in the current literature. The table below summarizes findings for related compounds.

Table 2: Inhibition of Human Cytochrome P450 Isozymes by Representative β-Carboline Alkaloids

| Compound | CYP Isozyme | Inhibition Constant (Ki) | Type of Inhibition |

| Harmane | CYP3A4 | 1.66 µM nih.gov | Noncompetitive |

| Harmol | CYP3A4 | 5.13 µM nih.gov | Noncompetitive |

| Harmine | CYP3A4 | 16.76 µM nih.gov | Noncompetitive |

| Harmaline | CYP2D6 | 20.69 µM nih.gov | Competitive |

| Harmine | CYP2D6 | 36.48 µM nih.gov | Competitive |

| Harmol | CYP2D6 | 47.11 µM nih.gov | Competitive |

Intracellular Signaling Pathway Perturbations

Investigations into Calcium Signaling Pathways

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a multitude of cellular processes. While various compounds are known to perturb calcium signaling pathways, specific investigations into the effects of 3-Isopropoxy-9H-β-carboline on these pathways have not been reported in the available scientific literature.

Effects on Protein Kinase and Phosphatase Activities

Beyond CDKs, β-carbolines have been shown to inhibit other protein kinases involved in cellular signaling. For example, derivatives of β-carboline have been identified as potent inhibitors of Polo-like kinases (PLKs), which are essential for mitotic events. plos.org Another target is the DYRK1A kinase, where the β-carboline harmine acts as a high-affinity inhibitor. nih.gov

The effects of β-carbolines can also be mediated through broader signaling cascades. One study on ethyl β-carboline-3-carboxylate demonstrated an increase in cervical cancer cell apoptosis through the ROS-p38 MAPK signaling pathway. nih.gov There is currently no specific information available regarding the effects of 3-Isopropoxy-9H-β-carboline on the activities of protein kinases or phosphatases.

Modulation of Gene Expression and Protein Synthesis Pathways

The interaction of beta-carboline derivatives with DNA can lead to conformational changes that affect critical cellular processes such as DNA replication, transcription, and repair. mdpi.com These alterations in fundamental processes can, in turn, modulate the expression of various genes. For example, some beta-carboline derivatives have been found to down-regulate the expression of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death in cancer cells. mdpi.com

The table below summarizes the observed effects of various beta-carboline derivatives on the expression of specific genes, providing insight into the potential activities of 3-Isopropoxy-9H-beta-carboline.

| Beta-Carboline Derivative | Target Gene/Protein | Observed Effect | Cell Type/System |

| 9-methyl-beta-carboline | Tyrosine Hydroxylase (TH) | Stimulation of expression | Primary dopaminergic culture |

| 9-methyl-beta-carboline | Gata2, Gata3, Creb1, Crebbp | Up-regulation | Primary dopaminergic culture |

| 9-methyl-beta-carboline | Artemin (Artn), Bdnf, Egln1, Tgfb2, Ncam1 | Increased gene expression | Cortical astrocyte cultures |

| Bivalent beta-carboline-3-carboxylic acid derivatives | Bcl-2 | Down-regulation | HepG2 cells |

Direct Interactions with Nucleic Acids and Cellular Components (e.g., DNA Intercalation)

A significant mechanism of action for many beta-carboline derivatives is their ability to directly interact with nucleic acids, most notably through DNA intercalation. mdpi.comresearchgate.netnih.gov This process involves the insertion of the planar beta-carboline ring system between the base pairs of the DNA double helix. mdpi.com Such an interaction can induce conformational changes in the DNA, disrupting its normal function and interfering with processes like replication and transcription. mdpi.com

Several studies have provided evidence for the DNA intercalating properties of various beta-carboline derivatives. Spectroscopic techniques, such as absorption and fluorescence spectroscopy, as well as circular dichroism, have been employed to demonstrate the binding of beta-carbolines to DNA. researchgate.net Furthermore, experiments with superhelical plasmid DNA have shown that these compounds can unwind the DNA, a characteristic feature of intercalating agents. researchgate.net

The potency of DNA intercalation can be influenced by the substituents on the beta-carboline skeleton. For example, the presence of polar groups like hydroxyl (OH) and methoxy (B1213986) (OCH3) has been found to increase the binding affinity of beta-carbolines to DNA. researchgate.net The planarity of the beta-carboline ring system is also a crucial factor, with a decrease in planarity leading to a reduction in binding affinity. researchgate.net

Some beta-carboline derivatives have been investigated as photosensitizers that can induce DNA damage upon irradiation with light. nih.govnih.gov These compounds can intercalate into DNA and, upon photoexcitation, generate reactive oxygen species or directly react with DNA bases, leading to DNA cleavage and cell death. nih.govnih.gov This property is being explored for its potential in photodynamic therapy for cancer. nih.gov

The following table outlines the DNA interaction properties of several beta-carboline derivatives, which may provide a framework for understanding the potential behavior of 3-Isopropoxy-9H-beta-carboline.

| Beta-Carboline Derivative | Type of Interaction with DNA | Method of Detection | Key Findings |

| Norharman, Harman, Harmol, Harmine, Harmalol, Harmaline | Intercalation | Absorption spectra, ethidium (B1194527) bromide fluorescent spectra, circular dichroism (CD) spectra, unwinding of superhelical plasmid pBR322 DNA | All six derivatives were found to intercalate into DNA. researchgate.net |

| 1,3,9-trisubstituted beta-carboline derivatives | Intercalation and photocleavage | Comet assay, flow cytometry | These derivatives distribute in the nucleus, intercalate into DNA, and cause direct DNA damage upon visible light irradiation. nih.gov |

| 9-methyl-norharmane, 9-methyl-harmane, 9-methyl-harmine | DNA damage upon UVA excitation | Analysis of DNA damage products | The protonated form of the excited beta-carbolines generates oxidized purine (B94841) residues, while the neutral form can generate cyclobutane (B1203170) pyrimidine (B1678525) dimers. nih.gov |

| Bivalent beta-carboline-3-carboxylic acid derivatives | Intercalation | UV-visible spectroscopy, thermal denaturation, molecular modeling | These derivatives were found to interact with DNA through intercalation, leading to tumor cell cycle arrest and apoptosis. mdpi.com |

| 1,9-disubstituted beta-carbolines | Intercalation | Not specified in abstract | These compounds exhibited remarkable DNA intercalating effects. |

Preclinical Biological Activity and Pharmacological Target Profiling of 3 Isopropoxy 9h Beta Carboline

In Vitro Assessments of Biological Activity

In vitro studies are fundamental in characterizing the pharmacological profile of a novel compound. For 3-Isopropoxy-9H-beta-carboline, available data primarily centers on its interaction with specific receptors, while information regarding its cytotoxic and anti-inflammatory properties remains limited in publicly accessible research.

Receptor Affinity and Efficacy Determination in Cell-Free and Cell-Based Assays

Data from the Therapeutic Target Database indicates that 3-Isopropoxy-9H-beta-carboline exhibits inhibitory activity with a reported IC50 value of 500 nM. idrblab.net This suggests a moderate level of potency at its target. The database links this activity to the GABA-A receptor, a key player in the central nervous system. idrblab.netidrblab.net The GABA-A receptor is a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). scispace.com

Table 1: Receptor Affinity of 3-Isopropoxy-9H-beta-Carboline

| Compound Name | Target | Activity | Value | Reference |

| 3-Isopropoxy-9H-beta-carboline | GABA-A Receptor | IC50 | 500 nM | idrblab.net |

While the IC50 value provides a measure of the concentration of the compound required to inhibit 50% of the target's activity, further details regarding the specific subtype of the GABA-A receptor and the nature of the interaction (e.g., agonist, antagonist, or modulator) are not extensively detailed in the available literature. The broader class of β-carbolines is known to interact with benzodiazepine (B76468) receptors, which are allosteric modulatory sites on the GABA-A receptor complex. acs.org

Cytotoxicity and Antiproliferative Effects on Specific Cell Lines

Currently, there is a lack of specific data in the public domain detailing the cytotoxic and antiproliferative effects of 3-Isopropoxy-9H-beta-carboline on specific cancer cell lines. However, studies on other 3-substituted β-carboline derivatives provide context for the potential activities of this compound class. For instance, various 3-substituted β-carboline derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. mdpi.comnih.govmdpi.com

No specific studies on the induction of cell cycle arrest by 3-Isopropoxy-9H-beta-carboline have been identified in the available literature. Research on related compounds, however, indicates that the β-carboline scaffold is capable of inducing cell cycle arrest. For example, certain bivalent β-carboline-3-carboxylic acid derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com Similarly, some 3-benzylamino-β-carboline derivatives have been found to induce G2/M phase arrest in HeLa S-3 cervical cancer cells. nih.gov Another derivative, N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, was observed to arrest the cell cycle in the G0/G1 phase in PC-3 prostate cancer cells. mdpi.com

Specific data on the induction of apoptosis or necrosis by 3-Isopropoxy-9H-beta-carboline is not currently available. The broader family of β-carboline derivatives has been shown to induce programmed cell death in various cancer cell models. For instance, some 3-benzylamino-β-carboline derivatives induce apoptosis in HeLa S-3 cells. nih.gov Studies on β-carboline-3-carboxylic acid dimers have also demonstrated the induction of apoptosis in MG-63 sarcoma cells. nih.gov The mechanisms often involve the modulation of key apoptotic proteins. mdpi.com

There is no specific information available regarding the ability of 3-Isopropoxy-9H-beta-carboline to inhibit cell migration and invasion. However, research into other β-carboline derivatives suggests potential in this area. For example, a β-carboline-benzimidazole hybrid has been shown to moderately reduce the number of migrated cells in certain cancer cell lines. sioc-journal.cn Furthermore, a novel β-carboline derivative, B-9-3, has been reported to inhibit the migration of lung, breast, and colorectal cancer cells in vitro. nih.gov

Anti-inflammatory Mediator Modulation in Cellular Models

Antioxidant Capacity and Reactive Oxygen Species (ROS) Modulation

Research into the specific antioxidant capacity of 3-Isopropoxy-9H-beta-carboline is not extensively detailed in publicly available scientific literature. However, the broader class of β-carboline derivatives has been a subject of investigation for their antioxidant or pro-oxidant properties. uj.edu.plptfarm.pl Studies on various β-carboline derivatives have utilized methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity test and the FRAP (ferric reducing ability of plasma) test to determine their antioxidative capacity. uj.edu.plptfarm.pl

For instance, some β-carboline derivatives have demonstrated antioxidant properties comparable to standard substances like vitamin C, particularly at low concentrations. uj.edu.pl Conversely, at higher concentrations, some of these compounds have been observed to exhibit pro-oxidant effects. uj.edu.pl In one study, specific β-carboline derivatives were found to have protective actions against cytotoxicity by increasing cell viability in bovine aortic endothelial cells. nih.gov Another study on a different β-carboline derivative, compound 3c, indicated that it exerts apoptotic effects in cancer cells by evoking the generation of reactive oxygen species (ROS), suggesting a pro-oxidant mechanism in that context. researchgate.net

While these findings highlight the potential for the β-carboline scaffold to interact with oxidative systems, specific quantitative data from antioxidant assays (e.g., IC50 values from DPPH or FRAP assays) for 3-Isopropoxy-9H-beta-carboline are not available in the reviewed literature.

Antimicrobial Spectrum and Potency against Microorganisms (e.g., Bacterial, Fungal, Parasitic, Viral)

The antimicrobial properties of the broader β-carboline class of alkaloids have been recognized, showing a range of activities including antiparasitic, antiviral, and antifungal effects. nih.govontosight.ai However, specific data on the antimicrobial spectrum of 3-Isopropoxy-9H-beta-carboline is limited.

In a study focused on creating hybrids of β-carboline and chloroquine (B1663885) as potential antiplasmodial agents against Plasmodium falciparum, the isopropoxy derivative was found to be the least active among the tested alkoxy-substituted compounds against both chloroquine-sensitive (3D7) and multi-drug resistant (Dd2) strains. mdpi.com This suggests that for this particular structural combination and target, the isopropoxy group did not enhance antimalarial potency.

While other synthetic β-carboline derivatives have been evaluated for activity against various fungi and bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), specific data tables detailing the minimum inhibitory concentrations (MIC) for 3-Isopropoxy-9H-beta-carboline against a wide range of microorganisms are not present in the available literature. core.ac.ukwisconsin.edumdpi.com

Table 1: Antimalarial Activity of a 6-Isopropoxy-β-carboline Hybrid

| Compound Type | Strain | IC50 (nM) |

|---|---|---|

| 6-Isopropoxy Derivative | P. falciparum 3D7 (CQ-sensitive) | >100 nM |

| 6-Isopropoxy Derivative | P. falciparum Dd2 (CQ-resistant) | >100 nM |

Data derived from a study on β-carboline/chloroquine hybrids, where isopropoxy derivatives were found to be the least active. mdpi.com

In Vivo Preclinical Model Investigations for Mechanistic Elucidation

Behavioral Neuroscience Models for Receptor-Mediated Effects (e.g., Seizure Models for GABA-A Modulation)

3-Isopropoxy-9H-beta-carboline (also referred to as 3-ISOPBC) has been identified as a ligand that shows preference for the α1 subunit of the GABA-A receptor. researchgate.net Its effects have been investigated in sophisticated behavioral neuroscience models, particularly those related to alcohol self-administration.

In a study using adult male baboons (Papio anubis), 3-ISOPBC was examined for its ability to modulate alcohol seeking and self-administration. core.ac.uk This type of model is crucial for understanding the neurobehavioral mechanisms of action, which, for 3-ISOPBC, are hypothesized to be mediated through its antagonist or inverse agonist activity at the benzodiazepine site of α1-containing GABA-A receptors. wisconsin.eduresearchgate.net The aim of such studies is to determine if the compound can selectively reduce alcohol-motivated behaviors. nih.gov While these investigations strongly support the GABA-A receptor-mediated effects of 3-ISOPBC in a primate behavioral model, specific studies employing seizure models (e.g., pentylenetetrazole- or maximal electroshock-induced seizures) to further characterize its GABA-A modulatory profile have not been reported in the reviewed literature.

Tumor Xenograft Models for Antiproliferative Mechanisms

The anticancer potential of various natural and synthetic β-carboline alkaloids has been extensively documented, with mechanisms including the inhibition of cyclin-dependent kinases (CDKs), topoisomerases, and Polo-like kinases (PLKs), as well as the induction of apoptosis. nih.govnih.govresearchgate.netnih.gov Several studies have successfully used tumor xenograft models to demonstrate the in vivo efficacy of specific β-carboline derivatives. researchgate.netresearchgate.net For example, certain derivatives have been shown to effectively inhibit tumor growth in nude mice bearing human cancer cell lines. researchgate.netcrimsonpublishers.com

However, despite the broad interest in the antiproliferative effects of the β-carboline scaffold, there are no specific published studies detailing the investigation of 3-Isopropoxy-9H-beta-carboline in tumor xenograft models. Therefore, its in vivo efficacy and antiproliferative mechanisms in such models remain uncharacterized.

Neurochemical Alterations in Specific Brain Regions of Animal Models

While 3-Isopropoxy-9H-beta-carboline is known to act on central nervous system targets like the GABA-A receptor, direct studies measuring its impact on neurochemical levels in specific brain regions of animal models have not been reported. wisconsin.eduresearchgate.net

Research on other β-carboline analogs provides insight into the potential for this class of compounds to alter brain neurochemistry. For instance, studies on 9-methyl-β-carboline in a rat model of Parkinson's disease demonstrated restorative effects, including the reversal of dopamine (B1211576) depletion in the striatum and an increase in the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra. nih.gov This was accompanied by the induction of neurotrophic factors. nih.gov Another study showed that 9-methyl-β-carboline could enhance cognitive function associated with elevated dopamine levels in the hippocampus. oatext.com

These findings suggest that the β-carboline structure can significantly influence key neurotransmitter systems. However, without specific research on the isopropoxy variant, it is unknown whether 3-Isopropoxy-9H-beta-carboline produces similar or different neurochemical alterations.

High-Throughput Screening and Phenotypic Screening Approaches for Novel Target Identification

The identification of novel biological targets for compounds like 3-Isopropoxy-9H-beta-carboline often relies on advanced screening methodologies. High-throughput screening (HTS) and phenotypic screening are powerful approaches in modern drug discovery and chemical biology to elucidate the mechanisms of action and potential therapeutic applications of small molecules. ontosight.airesearchgate.net

High-throughput screening involves the automated testing of large libraries of chemical compounds against a specific, defined biological target, such as a receptor or enzyme. For the β-carboline class of compounds, HTS campaigns are instrumental in identifying initial "hit" compounds that interact with specific biological targets of interest. ontosight.ai These campaigns can rapidly assess the activity of thousands of molecules, providing crucial data on their potency and selectivity. For instance, a large-scale chemical screen of over 250,000 compounds was utilized to identify specific inhibitors of the RORγt transcriptional activity, demonstrating the power of HTS in identifying modulators of even complex intracellular targets. google.com Such an approach could be applied to 3-Isopropoxy-9H-beta-carboline to systematically test it against a wide array of known pharmacological targets, thereby building a comprehensive profile of its biological interactions.

Phenotypic screening, in contrast, involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect or phenotype, without a priori knowledge of the specific molecular target. researchgate.net This approach is particularly valuable for identifying first-in-class medicines and for understanding the integrated biological response to a compound. For example, a racemic spiroazepineindole, a type of β-carboline, was identified from a phenotypic screen on wild-type Plasmodium falciparum with a notable in vitro IC₅₀ of 90 nM. researchgate.net Similarly, unpublished in vivo studies in maternally deprived rats indicated that 3-Isopropoxy-9H-beta-carboline hydrochloride (3-ISOPBC·HCl) dramatically decreased binge drinking self-administration, a significant phenotypic outcome. nih.govrsc.org This finding suggests that phenotypic screening in relevant behavioral models can uncover important central nervous system activities and guide further investigation into the compound's underlying molecular targets.

The data gathered from these screening methods are essential for building structure-activity relationships (SAR) and for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. ontosight.ai

Table 1: Comparative Inhibitory Concentration (IC₅₀) of 3-Isopropoxy-9H-beta-carboline and Related Analogues

| Compound Name | IC₅₀ (nM) |

| 3-Isopropoxy-9H-beta-carboline | 500 idrblab.net |

| 3-Butoxy-9H-beta-carboline | 98 idrblab.net |

| 3-(3-Methyl-butoxy)-9H-beta-carboline | 535 idrblab.net |

Application of 3-Isopropoxy-9H-beta-Carboline as a Chemical Probe in Biological Research

A chemical probe is a small molecule designed and utilized to study a specific protein or biological pathway in a selective and well-characterized manner. Due to their diverse biological activities and ability to interact with various physiological targets, β-carbolines like 3-Isopropoxy-9H-beta-carboline are valuable scaffolds for the development of such research tools. ontosight.airesearchgate.net

The utility of 3-Isopropoxy-9H-beta-carboline as a chemical probe stems from its ability to act as a ligand for various receptors, particularly within the central nervous system where it can influence neurotransmitter systems. ontosight.aiontosight.ai By serving as a selective ligand, it can be used to investigate the function and physiological role of its target receptors in complex biological systems. For example, β-carbolines have been explored as ligands for serotonin (B10506) and benzodiazepine receptors, allowing researchers to probe the mechanisms underlying mood, anxiety, and cognition. researchgate.netontosight.aitaylorfrancis.com

Furthermore, the β-carboline scaffold is amenable to chemical modification, which allows for the synthesis of derivatives tailored for specific research applications. acs.org For instance, researchers have developed methods to introduce functional groups onto the β-carboline structure. One such application involves incorporating a clickable handle, like an alkyne group, into the molecule. This modification enables the use of techniques such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "Click reaction." core.ac.uk In one study, a derivative with an alkyne functionality was used to covalently modify its protein targets within Staphylococcus aureus lysates. Subsequent identification of these proteins using mass spectrometry revealed the compound's molecular target, showcasing a powerful strategy for target deconvolution. core.ac.uk This approach could be adapted for 3-Isopropoxy-9H-beta-carboline to definitively identify its binding partners in various cellular contexts.

The development of such probes from the 3-Isopropoxy-9H-beta-carboline structure can help elucidate complex biological networks, validate new drug targets, and contribute to a deeper understanding of the pathways it modulates. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 3 Isopropoxy 9h Beta Carboline and Its Analogues

Impact of the Isopropoxy Moiety on Receptor Binding and Biological Potency

The isopropoxy group at the 3-position of the beta-carboline core plays a pivotal role in defining the compound's receptor binding profile and subsequent biological effects. Research has demonstrated that 3-Isopropoxy-9H-beta-carboline hydrochloride (3-ISOPBC) acts as a GABAA receptor antagonist with a notable preference for the α1 subunit. nih.gov Specifically, it exhibits a 7-fold selectivity for the α1 subunit over the α2 and α3 subunits, and a 30-fold selectivity over the α5 subunit. This selectivity is a critical factor in its pharmacological profile, as different GABAA receptor alpha subunits are associated with distinct physiological effects.

The size and nature of the substituent at the 3-position are crucial determinants of activity. Studies on various beta-carboline-3-carboxylic acid esters have shown that small changes in the alkyl group, from methyl to ethyl to propyl, can lead to significant differences in in vivo effects, suggesting that these modifications alter the balance between agonistic and antagonistic properties at the benzodiazepine (B76468) receptor. nih.gov While direct comparative binding data for a series of 3-alkoxy-beta-carbolines is not extensively detailed in the available literature, the principle that the substituent in this position modulates affinity and efficacy is well-established within the broader beta-carboline class. The isopropoxy group, being a branched and moderately bulky substituent, is thought to occupy a specific lipophilic pocket within the benzodiazepine binding site on the GABAA receptor, thereby influencing its antagonistic and α1-preferring properties.

Influence of Substituent Position and Nature on the Beta-Carboline Core

The pharmacological activity of beta-carbolines is highly sensitive to the position and chemical nature of substituents on the tricyclic core. The beta-carboline scaffold offers several positions for substitution, with positions 1, 3, and 9 being particularly significant in modulating biological activity. sciensage.info

For instance, the introduction of various substituents at the C1 and C3 positions of the beta-carboline can enhance antitumor activity. nih.gov Similarly, modifications at the N9 position have been explored to improve the pharmacological profile of these compounds. The choice of substituent, whether it be an ester, an amide, or an alkoxy group, can dramatically alter the compound's interaction with its biological target.

Stereochemical Influences on Pharmacological Activity and Selectivity

Stereochemistry is a critical factor in the pharmacological activity of many chiral drugs, and beta-carboline derivatives are no exception. The introduction of a chiral center, for example at the C1 position in tetrahydro-beta-carbolines, can lead to enantiomers with significantly different biological activities. The precise three-dimensional arrangement of substituents can dictate how a molecule fits into its binding site, influencing both its affinity and its efficacy.

Comparative SAR Analysis with Related Beta-Carboline Derivatives

To understand the unique properties of 3-Isopropoxy-9H-beta-carboline, it is useful to compare its structure-activity relationship with other well-known beta-carboline derivatives that also interact with the benzodiazepine binding site of the GABAA receptor.

Abecarnil (ZK-112,119) is a beta-carboline that acts as a partial agonist at the benzodiazepine site and is known for its anxiolytic effects. wikipedia.orgnih.gov Structurally, abecarnil features an isopropyl ester at the 3-position, a methoxymethyl group at the 4-position, and a benzyloxy group at the 6-position. The partial agonist profile of abecarnil contrasts with the antagonist profile of 3-Isopropoxy-9H-beta-carboline, highlighting how modifications at positions other than C3, in combination with the C3 substituent, fine-tune the pharmacological effect from antagonism to agonism.

ZK 93423 is another beta-carboline derivative that acts as a full agonist at the benzodiazepine receptor, exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties. wikipedia.org It possesses a carboethoxy group at the 3-position, a methoxymethyl group at the 4-position, and a benzyloxy group at the 6-position. The difference in the ester group at the 3-position between abecarnil (isopropyl ester) and ZK 93423 (ethyl ester) contributes to their different efficacy profiles, with ZK 93423 being a full agonist.

The comparison of these molecules with 3-Isopropoxy-9H-beta-carboline underscores the critical role of the substituent at the 3-position in determining the nature of the interaction with the GABAA receptor, with the isopropoxy group favoring an antagonist profile.

| Compound | C3-Substituent | Other Key Substituents | Pharmacological Profile |

| 3-Isopropoxy-9H-beta-carboline | Isopropoxy | None | GABAA α1-preferring antagonist |

| Abecarnil | Isopropyl ester | 4-methoxymethyl, 6-benzyloxy | Partial agonist |

| ZK 93423 | Ethyl ester | 4-methoxymethyl, 6-benzyloxy | Full agonist |

Advanced Computational Chemistry and Molecular Modeling Applications

Computational methods provide powerful tools to investigate the interactions of beta-carbolines with their biological targets at a molecular level, offering insights that can guide the design of new and more effective compounds.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor. For 3-Isopropoxy-9H-beta-carboline, also referred to as PRCC in some studies, molecular mechanics simulations have been used to understand its structural features in the context of binding to the benzodiazepine site of the GABAA receptor. nih.govresearchgate.net These studies suggest that the beta-carboline scaffold fits into a specific pocket, and the nature of the substituent at the 3-position dictates the precise interactions within this site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For beta-carboline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for their antitumor activity. nih.govbenthamdirect.com

These models typically highlight the importance of steric and electrostatic fields around the beta-carboline scaffold. For instance, a CoMFA study on cytotoxic beta-carboline analogs indicated that both steric and electrostatic fields were significant in determining the activity. nih.gov While specific QSAR models that focus on a series of 3-alkoxy-beta-carbolines are not extensively documented, the general principles derived from broader beta-carboline QSAR studies are applicable. Such models would likely indicate that the size and shape of the alkoxy group at the 3-position are critical for optimizing the steric interactions within the binding pocket. A predictive QSAR model for the GABAA receptor affinity of 3-alkoxy-beta-carbolines would be a valuable tool for designing new analogs with tailored selectivity and potency. These models can guide the synthesis of novel compounds by predicting their biological activity before they are actually created, thus saving time and resources in the drug discovery process. sciensage.infodoaj.orgresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior

For instance, MD simulations have been employed to study the interaction of β-carboline derivatives with protein targets such as the human α4β2 nicotinic acetylcholine receptor. In such simulations, the β-carboline ligand is placed in the binding site of the protein, and its conformational changes, as well as the resulting changes in the protein structure, are monitored over time. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The isopropoxy group at the 3-position of 3-Isopropoxy-9H-beta-carboline, with its specific size and rotational flexibility, would be expected to influence the binding orientation and dynamics within a receptor pocket.

A computational study on a series of substituted β-carbolines binding to monoamine oxidase A (MAO-A) utilized MD simulations to analyze the stability of the ligand-binding pose. nih.gov The simulations revealed that the relative orientation of the β-carboline within the active site is crucial for forming stabilizing interactions. nih.gov For 3-Isopropoxy-9H-beta-carboline, MD simulations could elucidate how the isopropoxy group explores the conformational space within a binding pocket, potentially adopting specific orientations that enhance or diminish binding affinity. The flexibility of the isopropyl group could allow it to adapt to the shape of various binding sites, a behavior that can be quantitatively assessed through MD simulations.

Theoretical Prediction of Physicochemical Descriptors Relevant to Biological Distribution and Metabolism

The biological fate of a molecule, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its physicochemical properties. In silico methods are frequently used in the early stages of drug discovery to predict these properties, thereby identifying potential liabilities and guiding the design of molecules with more favorable pharmacokinetic profiles. ikm.org.my For 3-Isopropoxy-9H-beta-carboline, a number of these descriptors can be calculated using computational tools.

Several key physicochemical descriptors for 3-Isopropoxy-9H-beta-carboline have been computationally predicted and are available through public databases. These descriptors provide a preliminary assessment of its drug-like properties.

| Descriptor | Predicted Value | Implication |

| Molecular Weight | 226.27 g/mol | Falls within the range for good oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | Suggests good lipophilicity, which can facilitate membrane permeation. |

| Hydrogen Bond Donors | 1 | The indole (B1671886) NH group can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 2 | The pyridine (B92270) nitrogen and the ether oxygen can accept hydrogen bonds. |

| Polar Surface Area (PSA) | 37.9 Ų | Indicates good potential for cell membrane permeability. |

This data is computationally generated and serves as a predictive guide.

Beyond these basic descriptors, more sophisticated computational models can predict the metabolic fate of 3-Isopropoxy-9H-beta-carboline. The β-carboline scaffold itself is known to be metabolized by cytochrome P450 enzymes. sciety.org Computational metabolism prediction tools can identify potential sites of metabolism on the molecule. For 3-Isopropoxy-9H-beta-carboline, potential metabolic pathways could include O-dealkylation of the isopropoxy group, hydroxylation of the aromatic rings, or N-oxidation. Understanding these potential metabolic pathways is crucial, as they can significantly impact the compound's half-life and potential for drug-drug interactions.

De Novo Design and Virtual Screening for Novel 3-Isopropoxy-9H-beta-Carboline Analogues

The process of discovering new bioactive molecules can be significantly accelerated through computational techniques like de novo design and virtual screening. These methods allow for the exploration of vast chemical spaces to identify novel compounds with desired properties.

De Novo Design involves the computational generation of novel molecular structures with the potential to bind to a specific biological target. Starting with a scaffold like 3-Isopropoxy-9H-beta-carboline, de novo design algorithms can suggest modifications to the core structure to enhance its binding affinity or improve its ADME properties. For example, these algorithms could explore different alkoxy substituents at the 3-position or suggest additional functional groups on the β-carboline ring system to create new interactions with a target protein. Recent advances have seen the design of novel β-carboline derivatives as multi-target anticancer agents, highlighting the potential of this approach. carta-evidence.org

Virtual Screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. scilit.com If a biological target for 3-Isopropoxy-9H-beta-carboline were identified, virtual screening could be employed to find other molecules with similar or potentially better activity. This process typically involves docking a large number of molecules into the binding site of the target protein and scoring their predicted binding affinity. Libraries of β-carboline derivatives have been synthesized and evaluated in silico to assess their therapeutic potential against various targets. scilit.combeilstein-journals.org This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental testing. For instance, a virtual screening campaign could be initiated with a library of commercially available or synthetically accessible β-carboline analogues, which would then be computationally evaluated for their potential to interact with a specific protein of interest.

Advanced Research Methodologies and Future Directions in 3 Isopropoxy 9h Beta Carboline Research

Development of Novel Analytical Techniques for 3-Isopropoxy-9H-beta-Carboline Quantification and Metabolite Identification (excluding human samples)

Advancing the preclinical study of 3-Isopropoxy-9H-beta-carboline necessitates the development of robust analytical methods for its precise quantification in biological matrices and the identification of its metabolic products. While standard techniques such as flash chromatography have been employed for the purification and separation of 3-Isopropoxy-9H-beta-carboline from its regioisomers during synthesis, future research requires more sensitive and specific assays. nih.gov

Metabolite identification studies in non-human in vitro systems are crucial for understanding the biotransformation of this compound. Research on related β-carbolines, such as norharman and harman (B1672943), has shown that oxidative metabolism is a primary route, performed mainly by cytochrome P450 enzymes like P450 1A2 and 1A1, with contributions from P450 2D6, 2C19, and 2E1. nih.gov These enzymes produce various ring-hydroxylated and N-oxidation products. nih.gov Furthermore, studies on other complex molecules indicate that UGT1A4-mediated glucuronidation can be a major metabolic pathway. googleapis.com Microsomal stability studies using mouse liver microsomes have been used to compare the in vitro lifespan of β-carboline analogs, including 3-Isopropoxy-9H-beta-carboline hydrochloride (3-ISOPBC·HCl), providing initial clues into its metabolic stability. wisconsin.educore.ac.uk

Future efforts will likely focus on applying high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive quantification in preclinical samples. High-resolution mass spectrometry (HRMS) will be instrumental in identifying and structurally elucidating unknown metabolites from in vitro incubations with liver microsomes from various preclinical species (e.g., rodent, canine, non-human primate) to build a comprehensive metabolic profile.

| Potential Metabolic Pathway | Enzyme Family | Example Metabolites (from related β-carbolines) | Relevant Analytical Technique |

| Oxidation | Cytochrome P450 (CYP1A1, CYP1A2, CYP2E1) | Hydroxylated β-carbolines, β-carboline-N-oxides nih.gov | High-Resolution Mass Spectrometry (HRMS) |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Glucuronide conjugates googleapis.com | LC-MS/MS |

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) to Understand Systems-Level Effects

Omics technologies offer a powerful, unbiased approach to elucidating the systems-level biological effects of 3-Isopropoxy-9H-beta-carboline. By simultaneously measuring changes across entire classes of biological molecules, these techniques can reveal novel mechanisms of action and identify previously unknown cellular targets.

Genomics and Transcriptomics: As demonstrated with the related compound 9-methyl-β-carboline (9-Me-BC), microarray technology and quantitative RT-PCR can identify changes in gene expression following treatment. In preclinical models of Parkinson's disease, 9-Me-BC induced the transcription of neurotrophin-related genes, including brain-derived neurotrophic factor (BDNF) and conserved dopamine (B1211576) neurotrophic factor (CDNF). nih.govwikipedia.org Similar transcriptomic analyses for 3-Isopropoxy-9H-beta-carboline could reveal its impact on neurogenesis, inflammation, or cell survival pathways in relevant cell models.

Proteomics: Proteomics is critical for identifying the protein targets that a compound directly or indirectly modulates. A powerful strategy involves using a "clickable" analog of a β-carboline, which can be used to covalently label and then isolate binding proteins from cell lysates. core.ac.uk This approach, applied to a propargyl-functionalized β-carboline, successfully identified three potential enzyme targets in S. aureus: enolase, dihydrolipoyllysine-residue acetyltransferase, and glyceraldehyde-3-phosphate dehydrogenase. wisconsin.edu Two-dimensional gel electrophoresis combined with MALDI-TOF peptide mass fingerprinting has also been used to show that 9-Me-BC treatment increased the activity of mitochondrial respiratory chain complex I in a rat model. nih.gov These proteomic workflows could be directly applied to map the target landscape of 3-Isopropoxy-9H-beta-carboline.

Metabolomics: This technology analyzes global changes in small-molecule metabolites, providing a functional readout of the cellular state. For 3-Isopropoxy-9H-beta-carboline, metabolomics could identify downstream effects on key metabolic pathways, such as energy metabolism or neurotransmitter synthesis, providing mechanistic insights that complement genomic and proteomic data.

| Omics Technology | Application in β-Carboline Research | Key Findings (from related compounds) |

| Genomics/Transcriptomics | Identifying changes in gene expression patterns. | Upregulation of neurotrophic factors (BDNF, CDNF) by 9-Me-BC. nih.govwikipedia.org |

| Proteomics | Direct target identification and pathway analysis. | Identification of bacterial enzyme targets; modulation of mitochondrial complex I activity. wisconsin.edunih.gov |

| Metabolomics | Assessing functional impact on metabolic networks. | Characterization of global metabolic shifts post-treatment. |

Applications in Systems Biology and Network Pharmacology to Unravel Complex Biological Interactions

Systems biology and network pharmacology integrate complex biological data to understand how a compound interacts with the entire biological system rather than a single target. These computational approaches are invaluable for predicting compound activity, identifying polypharmacological effects, and understanding the intricate network of interactions that underlie a compound's therapeutic potential.

For instance, network pharmacology analyses have been successfully applied to other β-carbolines. A study on 1-acetyl-β-carboline used molecular docking and protein-protein interaction (PPI) network analysis to identify its key targets in H1N1 pathogenesis, revealing connections to inflammation and cell cycle regulation pathways. researchgate.net Another example is the use of in silico virtual screening of β-carboline derivatives against a library of molecular targets from Plasmodium falciparum, which helped prioritize compounds for synthesis and testing as antimalarial agents. mdpi.com

For 3-Isopropoxy-9H-beta-carboline, these approaches could be used to:

Predict Targets: Dock the compound structure against databases of protein structures to predict potential binding partners.

Construct Interaction Networks: Integrate predicted targets with known PPI and pathway databases to build a network of its biological effects.

Identify Key Pathways: Analyze the network to identify key biological pathways and processes modulated by the compound, suggesting its potential therapeutic applications in a preclinical context.

Engineering 3-Isopropoxy-9H-beta-Carboline for Targeted Delivery in Preclinical Models

To enhance the therapeutic potential and minimize off-target effects in preclinical studies, 3-Isopropoxy-9H-beta-carboline can be engineered for targeted delivery. This involves designing drug delivery systems that concentrate the compound at the desired site of action, such as a specific organ or cell type. While specific research on targeted delivery of this particular compound is not yet available, established strategies could be adapted.

Potential targeted delivery approaches include:

Nanoparticle Encapsulation: Encapsulating the compound within liposomes or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on target cells (e.g., tumor cells).

Antibody-Drug Conjugates (ADCs): If a specific cell-surface protein target is identified, the compound could be chemically linked to an antibody that binds to this protein, ensuring highly specific delivery.

Prodrug Strategies: The compound could be modified into an inactive prodrug that is selectively activated by enzymes present only in the target tissue, thereby localizing its activity.

Preclinical evaluation of such engineered systems in animal models would be essential to verify targeting efficiency and therapeutic efficacy. epo.org

Opportunities for Interdisciplinary Research and Collaborative Initiatives

The comprehensive investigation of 3-Isopropoxy-9H-beta-carboline from discovery to potential preclinical candidate requires a highly interdisciplinary approach. Collaborative initiatives are essential to bridge the gaps between different scientific fields.

Key areas for collaboration include:

Medicinal Chemistry and Computational Biology: Synthetic chemists can create novel analogs of 3-Isopropoxy-9H-beta-carboline based on predictions from computational models developed by systems biologists to enhance potency and selectivity. mdpi.comnih.gov

Pharmacology and Cell Biology: Pharmacologists can evaluate the in vivo effects of the compound in animal models, while cell biologists using advanced models like organoids can dissect the underlying molecular mechanisms. nih.govresearchgate.net

Analytical Chemistry and 'Omics' Specialists: Collaboration is needed to develop sensitive quantification methods and to perform and interpret the large datasets generated from genomic, proteomic, and metabolomic experiments. nih.govnih.gov

Such collaborative efforts will accelerate the research and development process, enabling a more thorough and efficient exploration of the compound's therapeutic potential.

Exploration of 3-Isopropoxy-9H-beta-Carboline as a Scaffold for Rational Drug Design (Preclinical)

The β-carboline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is amenable to modifications that can interact with a wide range of biological targets. nih.govcrimsonpublishers.comroutledge.com 3-Isopropoxy-9H-beta-carboline serves as an excellent starting point for rational drug design and lead optimization in a preclinical setting.

Structure-activity relationship (SAR) studies are central to this process. By systematically modifying the scaffold, researchers can enhance its desired properties. Key modification sites on the 3-Isopropoxy-9H-beta-carboline scaffold include:

Position N-9: Substitution at the indole (B1671886) nitrogen can significantly alter biological activity and pharmacokinetic properties. crimsonpublishers.com

Position C-1: Introducing various groups at this position can modulate target binding, as seen in the development of other β-carboline-based agents. acs.org

The Indole Ring (Positions C-5 to C-8): Functionalization of the benzene (B151609) ring portion of the scaffold can fine-tune electronic properties and create new interactions with target proteins.

This rational design approach, guided by computational modeling and preclinical biological testing, can be used to develop new analogs with improved potency against specific targets, such as protein kinases or parasitic enzymes, or to create multi-target ligands for complex diseases. mdpi.comcrimsonpublishers.com

Development of Advanced In Vitro Organoid and 3D Culture Models for Mechanistic Studies